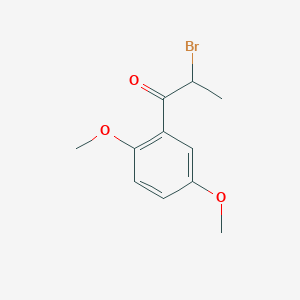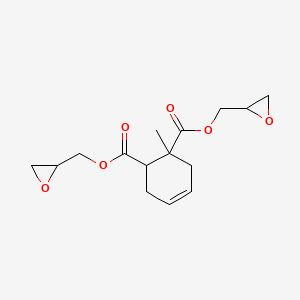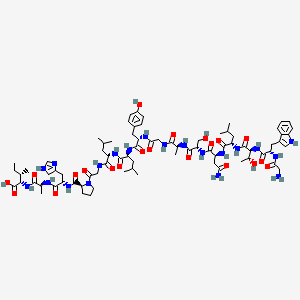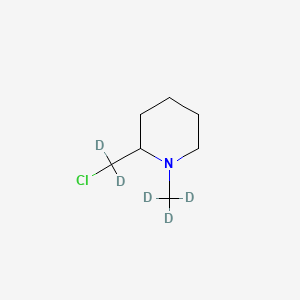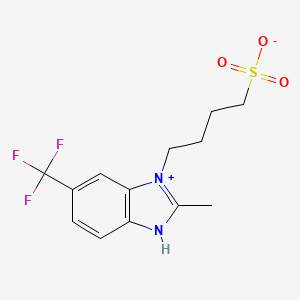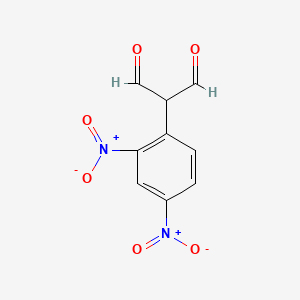
2-(2,4-Dinitrophenyl)malondialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H6N2O6. It is known for its distinctive structure, which includes a malondialdehyde backbone substituted with a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)malondialdehyde typically involves the reaction of malondialdehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
Malondialdehyde+2,4-Dinitrophenylhydrazine→this compound+Water
The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)malondialdehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2-(2,4-diaminophenyl)malondialdehyde.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dinitrophenyl derivatives, while reduction can yield diamino derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)malondialdehyde involves its reactivity with carbonyl compounds. The compound forms hydrazones with aldehydes and ketones through a nucleophilic addition-elimination mechanism. This reaction is facilitated by the electron-withdrawing nitro groups, which increase the electrophilicity of the carbonyl carbon.
In biological systems, the compound can disrupt cellular processes by reacting with malondialdehyde, a product of lipid peroxidation. This interaction can lead to the formation of adducts that interfere with cellular functions and signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds, similar to 2-(2,4-Dinitrophenyl)malondialdehyde.
Malondialdehyde: A marker of oxidative stress and lipid peroxidation, which reacts with this compound to form stable adducts.
2,4-Dinitrophenol: A compound with similar nitro groups, used in biochemical studies and as a metabolic uncoupler.
Uniqueness
This compound is unique due to its ability to form stable hydrazones with carbonyl compounds, making it a valuable reagent in analytical chemistry. Its dual functionality, with both a malondialdehyde and a dinitrophenyl group, allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)propanedial |
InChI |
InChI=1S/C9H6N2O6/c12-4-6(5-13)8-2-1-7(10(14)15)3-9(8)11(16)17/h1-6H |
InChIキー |
DFQRFRHMAHLVJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
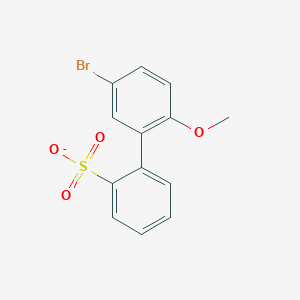


![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)

